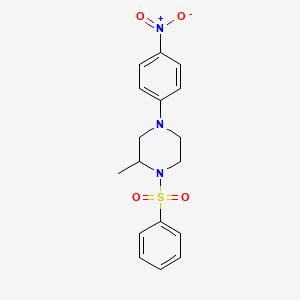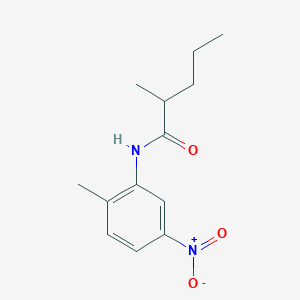
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a non-peptide compound that stimulates the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) in a dose-dependent manner. MK-677 has been shown to have potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Mécanisme D'action
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide selectively binds to the ghrelin receptor and stimulates the release of growth hormone and IGF-1. Ghrelin is a peptide hormone produced by the stomach that stimulates appetite and growth hormone secretion. 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide mimics the effects of ghrelin by binding to the ghrelin receptor and activating the growth hormone secretagogue pathway.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has been shown to increase growth hormone levels, IGF-1 levels, and lean body mass in both animal and human studies. It has also been shown to increase bone mineral density, muscle mass, and fat-free mass in animal studies. 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has been studied for its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has several advantages and limitations for lab experiments. One advantage is that it is a non-peptide compound that can be easily synthesized. Another advantage is that it selectively binds to the ghrelin receptor and stimulates the release of growth hormone and IGF-1. One limitation is that it may have off-target effects on other receptors. Another limitation is that it may have variable effects on different individuals.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide. One direction is to study its long-term effects on growth hormone levels, IGF-1 levels, and body composition. Another direction is to study its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis. Additionally, further research is needed to determine the optimal dosage and duration of treatment for 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide.
Méthodes De Synthèse
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide can be synthesized by several methods, including the reaction of 2-methyl-5-nitrobenzaldehyde with pentanenitrile, followed by reduction with sodium borohydride and subsequent reaction with methylamine. Another method involves the reaction of 2-methyl-5-nitrobenzaldehyde with 1,5-dibromopentane, followed by reduction with sodium borohydride and subsequent reaction with methylamine.
Applications De Recherche Scientifique
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has been studied extensively in both animal and human studies. In animal studies, it has been shown to increase bone mineral density, muscle mass, and fat-free mass. In human studies, it has been shown to increase growth hormone levels, IGF-1 levels, and lean body mass. 2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide has also been studied for its potential therapeutic applications in the treatment of growth hormone deficiency, sarcopenia, and osteoporosis.
Propriétés
IUPAC Name |
2-methyl-N-(2-methyl-5-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-10(3)13(16)14-12-8-11(15(17)18)7-6-9(12)2/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQAEIWKLICZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

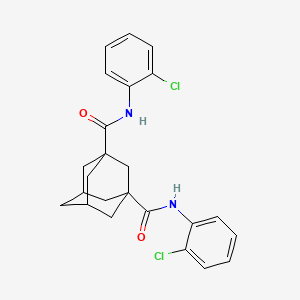
![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)
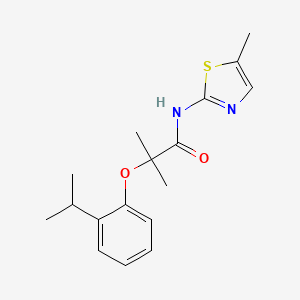
![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis[N~2~-(3-isopropoxypropyl)ethanediamide]](/img/structure/B5102201.png)
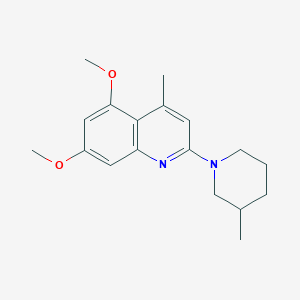
![3,8-dichloro-4b,9b-diphenyl-5-(trifluoroacetyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5102221.png)
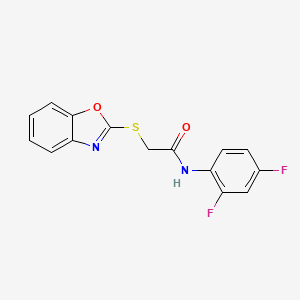
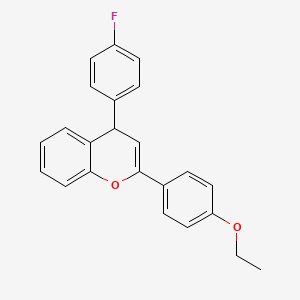
![N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B5102246.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5102247.png)
